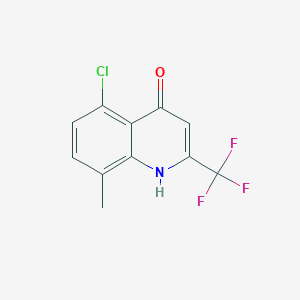

5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL

Vue d'ensemble

Description

The compound of interest, 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol, is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. They are often used as scaffolds for the development of new therapeutic agents due to their pharmacological properties .

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 4-Chloro-3-(trifluoroacetyl)coumarin, a related compound, was achieved through TMSCl-mediated acylation followed by treatment with POCl3, demonstrating the use of chlorination and acylation reactions in the synthesis of chlorinated quinolines . Similarly, the synthesis of 5-Chloro-2, 3, 4-trifluorobenzoic acid, a key intermediate for quinolone derivatives, involved a sequence of nitration, selective reduction, diazotisation, and chlorination .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. X-ray diffraction studies have been used to determine the structure of these compounds, as seen in the case of 2-[(4-Chloro-phenylanine)-methyl]-quinolin-8-ol, which was found to have a planar molecular structure . The importance of the molecular structure is also highlighted in the study of tautomerism in quinoxalines derived from the 1,4-naphthoquinone nucleus, where the enol-imine tautomer was preferred due to its higher aromatic character .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including interactions with DNA and proteins, which are essential for their biological effects. For example, a series of 3d metal complexes with 5-chloro-quinolin-8-ol demonstrated the ability to interact with DNA through intercalation, and these complexes also exhibited antimicrobial and anticancer properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure and substituents. These properties are essential for the compound's biological activity and its potential as a therapeutic agent. The study of 2-aryl-8-chloro-1,2,4-triazolo[1,5-a]quinoxaline derivatives provided insights into the structure-activity relationships, suggesting a similar adenosine receptor binding mode as other related compounds .

Applications De Recherche Scientifique

-

Pharmaceutical and Biological Applications

- Quinoline and its analogues, including “5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL”, have been found to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry .

- A wide range of synthesis protocols have been reported for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .

- Various selected quinolines and derivatives have shown potential biological and pharmaceutical activities .

-

Corrosion Inhibition

- In a study, the corrosion behavior of mild steel in the presence of a similar compound, 4-chloro,8-(trifluoromethyl)quinolin, was experimentally investigated .

- The experiments were conducted using electrochemical methods such as polarization and electrochemical impedance techniques at temperatures ranging from 303 to 333 K .

- The results suggested that the compound is a good corrosion inhibitor for mild steel in 1 M hydrochloric acid medium . The compound adsorbed over the metal surface obeys the Langmuir adsorption isotherm .

- The relationship between temperature and corrosion rate was explained by activation parameters .

Propriétés

IUPAC Name |

5-chloro-8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3NO/c1-5-2-3-6(12)9-7(17)4-8(11(13,14)15)16-10(5)9/h2-4H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBOQUSBINLJOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C(=O)C=C(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656284 | |

| Record name | 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL | |

CAS RN |

59108-09-7 | |

| Record name | 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-](/img/structure/B3029157.png)

![(7Z,11E)-5-Hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione](/img/structure/B3029158.png)